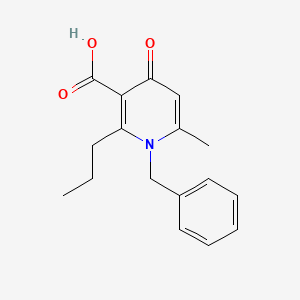
1-benzyl-6-methyl-4-oxo-2-propyl-1,4-dihydro-3-pyridinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
In the synthesis of related pyridinecarboxylic acid derivatives, various methods have been employed. For instance, the reaction of pyridone compounds with benzylidenemalononitriles in the presence of catalytic piperidine results in the formation of 4H-pyrano[3,2-c]pyridines (Mekheimer et al., 1997). Another synthesis approach involves the catalyzed oxidative condensation of benzylamines with acetophenones, forming 2,4,6-trisubstituted pyridines (Dong et al., 2019).
Molecular Structure Analysis
The molecular structure of pyridinecarboxylic acid derivatives is characterized by hydrogen bonding and pi-pi interactions. For example, studies have shown that 1,2-dialkyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acids exhibit hydrogen bonding between the side-chain carboxylic acid proton and the 4-oxo group of the heterocycle (Dobbin et al., 1993). These interactions play a significant role in determining the chemical and physical properties of these compounds.
Chemical Reactions and Properties
Pyridinecarboxylic acids and their derivatives participate in a range of chemical reactions. For example, 3,5-bis(benzyloxy)benzoic acid and 3,5-bis(pyridine-2-ylmethoxy)benzoic acid have been used to synthesize lanthanide coordination compounds, showcasing their ability to act as ligands in complex formation (Sivakumar et al., 2011).
Aplicaciones Científicas De Investigación
Coordination Polymers and Frameworks
Lanthanide Coordination Polymers : This compound has been utilized in the synthesis of lanthanide coordination polymers, which have unique structures and luminescent properties. These polymers have potential applications in areas like luminescence and materials science (Qin, Wang, Wang, & Su, 2005).
Metal-Organic Frameworks (MOFs) : Research has shown the use of this compound in the formation of metal-organic frameworks. These structures are significant for their potential in gas storage, catalysis, and molecular separation (Ghosh & Bharadwaj, 2004).
Crystal Engineering and Supramolecular Chemistry
Supramolecular Assemblies : The compound has been employed in the study of crystal engineering, leading to the formation of supramolecular assemblies. These assemblies have implications in the design of new materials and pharmaceuticals (Arora & Pedireddi, 2003).
Hydrogen Bonding Interactions : Research into hydrogen bonding interactions involving this compound has contributed to the understanding of molecular recognition and self-assembly processes, which are fundamental in nanotechnology and materials science (Naoum, Fahmi, & Almllal, 2010).
Chemical Synthesis and Reactions
Functionalization Reactions : Studies have been conducted on the functionalization reactions of this compound, which is significant in organic synthesis and the development of pharmaceuticals and agrochemicals (Yıldırım, Kandemirli, & Demir, 2005).
Reaction Studies : Investigations into the reactions of pyridine bases with carboxylic acids, including this compound, have provided insights into reaction mechanisms and molecular interactions, crucial for organic chemistry and catalysis (Hirose & Tanaka, 1977).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on “1-benzyl-6-methyl-4-oxo-2-propyl-1,4-dihydro-3-pyridinecarboxylic acid” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Unfortunately, specific future directions are not available in the sources I found .
Propiedades
IUPAC Name |
1-benzyl-6-methyl-4-oxo-2-propylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-3-7-14-16(17(20)21)15(19)10-12(2)18(14)11-13-8-5-4-6-9-13/h4-6,8-10H,3,7,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCJGYBJMRFZJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=O)C=C(N1CC2=CC=CC=C2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-6-methyl-4-oxo-2-propyl-1,4-dihydro-3-pyridinecarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5504497.png)
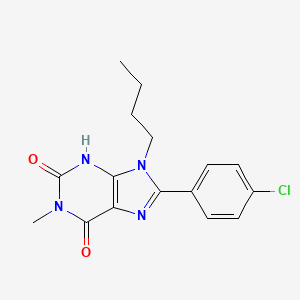
![N-(2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5504512.png)
![3-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5504515.png)
![N-[4-(3-methyl-1-piperidinyl)benzyl]-4-(4-morpholinyl)benzamide](/img/structure/B5504516.png)
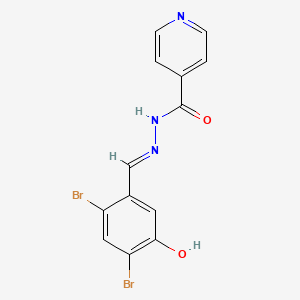
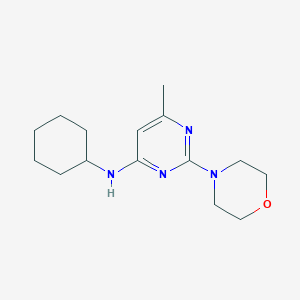

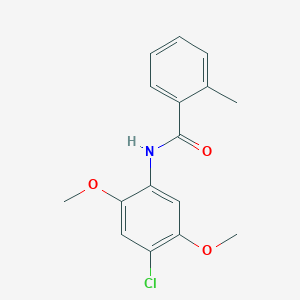
![N-1,9-dioxaspiro[5.5]undec-4-ylpyridine-3-sulfonamide](/img/structure/B5504527.png)
![N,5,7-trimethyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5504542.png)

![[1-(3-chloro-4-ethoxybenzyl)-3-propylpiperidin-3-yl]methanol](/img/structure/B5504605.png)